molecular formula C17H17BrN2S B15088103 N-(3-methylphenyl)-4-(4-methylphenyl)-1,3-thiazol-2-amine hydrobromide

N-(3-methylphenyl)-4-(4-methylphenyl)-1,3-thiazol-2-amine hydrobromide

Cat. No.: B15088103
M. Wt: 361.3 g/mol
InChI Key: ZCCSXSRVNNQPJB-UHFFFAOYSA-N
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Description

N-(3-methylphenyl)-4-(4-methylphenyl)-1,3-thiazol-2-amine hydrobromide is a complex organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of two methylphenyl groups attached to the thiazole ring, making it a unique and potentially valuable molecule in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methylphenyl)-4-(4-methylphenyl)-1,3-thiazol-2-amine hydrobromide typically involves the reaction of 3-methylphenylamine with 4-methylphenyl isothiocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and the mixture is stirred at room temperature or slightly elevated temperatures. The resulting thiazole intermediate is then treated with hydrobromic acid to form the hydrobromide salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined in precise stoichiometric ratios. The reaction conditions are optimized to ensure maximum yield and purity of the final product. The use of continuous flow reactors may also be explored to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-methylphenyl)-4-(4-methylphenyl)-1,3-thiazol-2-amine hydrobromide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the bromide ion can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as sodium azide or potassium cyanide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of azides, cyanides, or other substituted thiazole derivatives.

Scientific Research Applications

N-(3-methylphenyl)-4-(4-methylphenyl)-1,3-thiazol-2-amine hydrobromide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-methylphenyl)-4-(4-methylphenyl)-1,3-thiazol-2-amine hydrobromide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-methylphenyl)-4-phenyl-1,3-thiazol-2-amine
  • N-(4-methylphenyl)-4-phenyl-1,3-thiazol-2-amine
  • N-(3-methylphenyl)-4-(4-chlorophenyl)-1,3-thiazol-2-amine

Uniqueness

N-(3-methylphenyl)-4-(4-methylphenyl)-1,3-thiazol-2-amine hydrobromide stands out due to the presence of two methylphenyl groups, which may confer unique steric and electronic properties

Properties

Molecular Formula

C17H17BrN2S

Molecular Weight

361.3 g/mol

IUPAC Name

N-(3-methylphenyl)-4-(4-methylphenyl)-1,3-thiazol-2-amine;hydrobromide

InChI

InChI=1S/C17H16N2S.BrH/c1-12-6-8-14(9-7-12)16-11-20-17(19-16)18-15-5-3-4-13(2)10-15;/h3-11H,1-2H3,(H,18,19);1H

InChI Key

ZCCSXSRVNNQPJB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)NC3=CC=CC(=C3)C.Br

Origin of Product

United States

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